molecular formula C8H6BrNO B1604231 4-Bromo-1H-indol-6-ol CAS No. 374633-28-0

4-Bromo-1H-indol-6-ol

Cat. No. B1604231
M. Wt: 212.04 g/mol
InChI Key: FIFVIIXRKRKEOZ-UHFFFAOYSA-N
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Description

4-Bromo-1H-indol-6-ol is a chemical compound that belongs to the class of indoles. It is a synthetic compound that has been extensively studied for its various applications in scientific research.

Mechanism Of Action

The mechanism of action of 4-Bromo-1H-indol-6-ol is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, such as protein kinases, which are involved in the regulation of cell growth and division.

Biochemical And Physiological Effects

4-Bromo-1H-indol-6-ol has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Bromo-1H-indol-6-ol is its versatility in scientific research. It can be used as a starting material for the synthesis of other indole derivatives, which have shown promising results in the treatment of various diseases. However, one of the main limitations of 4-Bromo-1H-indol-6-ol is its relatively high cost, which may limit its use in certain research applications.

Future Directions

There are several future directions for the research on 4-Bromo-1H-indol-6-ol. One direction is to further investigate its mechanism of action and its potential as an inhibitor of certain enzymes involved in the regulation of cell growth and division. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Finally, future research could focus on developing more cost-effective methods for the synthesis of 4-Bromo-1H-indol-6-ol and its derivatives, which may increase its availability for scientific research.
Conclusion:
In conclusion, 4-Bromo-1H-indol-6-ol is a synthetic compound that has been extensively studied for its various applications in scientific research. Its versatility and potential as a therapeutic agent make it an important compound in the field of medicinal chemistry. Further research on its mechanism of action and potential therapeutic applications may lead to the development of new drugs for the treatment of various diseases.

Scientific Research Applications

4-Bromo-1H-indol-6-ol has been extensively studied for its various applications in scientific research. It has been used as a starting material for the synthesis of other indole derivatives, which have shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-bromo-1H-indol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-3-5(11)4-8-6(7)1-2-10-8/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFVIIXRKRKEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646546
Record name 4-Bromo-1H-indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-indol-6-ol

CAS RN

374633-28-0
Record name 4-Bromo-1H-indol-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374633-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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